molecular formula C16H8F6O3 B12441162 4-Phenyl-2,6-bis(trifluoroacetyl)phenol

4-Phenyl-2,6-bis(trifluoroacetyl)phenol

Cat. No.: B12441162
M. Wt: 362.22 g/mol
InChI Key: NVHGHMCNXKJLOY-UHFFFAOYSA-N
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Description

4-Phenyl-2,6-bis(trifluoroacetyl)phenol is an organic compound characterized by the presence of trifluoroacetyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of phenol derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated phenols, quinones, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .

Properties

Molecular Formula

C16H8F6O3

Molecular Weight

362.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-hydroxy-5-phenyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone

InChI

InChI=1S/C16H8F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-7,23H

InChI Key

NVHGHMCNXKJLOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Origin of Product

United States

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